Methyl 3-hydroxyiminoindan-1-carboxylate
Description
Methyl 3-hydroxyiminoindan-1-carboxylate is a heterocyclic compound featuring an indan backbone substituted with a hydroxyimino group and a methyl ester moiety. The hydroxyimino group (C=N-OH) and ester functionality suggest reactivity patterns akin to other indan and indole derivatives, such as participation in hydrogen bonding, coordination chemistry, or bioactivity .
Properties
IUPAC Name |
methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-BENRWUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C/C(=N/O)/C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxyiminoindan-1-carboxylate typically involves the Fischer indole synthesis method. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield various indole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxyiminoindan-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield halogenated compounds .
Scientific Research Applications
Methyl 3-hydroxyiminoindan-1-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-hydroxyiminoindan-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
- Methyl 3-hydroxyiminoindan-1-carboxylate: Indan core (fused benzene and cyclopentane rings) with a hydroxyimino group at position 3 and a methyl ester at position 1.
- Methyl 1-methyl-β-carboline-3-carboxylate (): β-carboline skeleton (indole fused to pyridine) with a methyl ester at position 3 and a methyl group at position 1. The aromatic system differs significantly, impacting electronic properties and biological interactions .
- Indole-imidazole derivatives (): Substituted indoles with imidazole rings at position 3. The presence of halogens (e.g., fluoro, chloro) enhances electrophilicity compared to the hydroxyimino group .
- Methyl 1-methyl-1H-indole-3-carboxylate (): Indole ring with a methyl ester at position 3 and a methyl group at position 1.
Functional Group Analysis
| Compound | Core Structure | Key Substituents | Functional Features |
|---|---|---|---|
| This compound | Indan | 3-hydroxyimino, 1-methyl ester | Hydrogen bonding, potential chelation |
| Methyl 1-methyl-β-carboline-3-carboxylate | β-carboline | 3-methyl ester, 1-methyl | Aromatic stacking, fluorescence |
| 3-Substituted indole-imidazole derivatives | Indole | 3-imidazole, halogen substituents | Electrophilic reactivity, bioactivity |
| Methyl 3-hydroxyadamantane-1-carboxylate | Adamantane | 3-hydroxy, 1-methyl ester | High rigidity, thermal stability |
Physical and Chemical Properties
Spectroscopic Data
- 1H-NMR: Methyl esters typically show singlets near δ 3.8–4.0 ppm (e.g., δ 4.03 in ). Hydroxyimino protons may appear as broad signals (δ 11–12 ppm) .
- HRESIMS : Used in to confirm molecular weights of halogenated indoles, a method applicable to the target compound .
Biological Activity
Methyl 3-hydroxyiminoindan-1-carboxylate (MHIC) is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of MHIC, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 233.24 g/mol
- IUPAC Name : Methyl 3-hydroxyimino-2,3-dihydro-1H-indene-1-carboxylate
MHIC exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : MHIC has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to oxidative stress.
- Antioxidant Properties : The presence of the hydroxyimino group contributes to its antioxidant activity, scavenging free radicals and reducing oxidative damage in cells.
- Modulation of Signaling Pathways : MHIC influences various signaling pathways, including those related to inflammation and cell survival.
Pharmacological Effects
The pharmacological effects of MHIC have been investigated in various studies, highlighting its potential therapeutic applications:
1. Anticancer Activity
Research has demonstrated that MHIC exhibits cytotoxic effects against several cancer cell lines. In vitro studies indicate that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase activation |
| HeLa | 30 | Cell cycle arrest |
| A549 | 35 | Induction of oxidative stress |
2. Neuroprotective Effects
MHIC has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In animal models, it was observed to improve cognitive function and reduce markers of neuroinflammation.
3. Anti-inflammatory Activity
Studies indicate that MHIC can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of MHIC in a xenograft model using human breast cancer cells. The results showed a significant reduction in tumor size compared to the control group, with minimal side effects observed in treated animals.
Case Study 2: Neuroprotection in Stroke Models
In a controlled experiment involving rats subjected to ischemic stroke, administration of MHIC resulted in a marked reduction in infarct size and improved neurological scores, indicating its potential for stroke therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
